Sodium Diacetate

Description

Propriétés

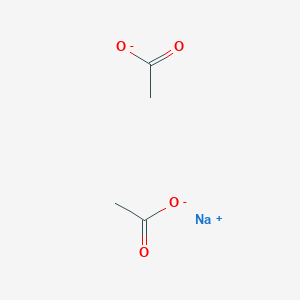

IUPAC Name |

sodium;acetic acid;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOKUMUHVTPBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034909 | |

| Record name | Sodium diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |

| Record name | Acetic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, CRYSTALLINE SOLID | |

CAS No. |

126-96-5 | |

| Record name | Sodium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26WJH3CS0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Antimicrobial Mechanism of Sodium Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diacetate, a molecular complex of sodium acetate and acetic acid, is widely recognized for its efficacy as a preservative in the food and feed industries.[1][2] Its antimicrobial activity is primarily attributed to the action of acetic acid, which exerts a potent inhibitory and, in some cases, cidal effect against a broad spectrum of bacteria, yeasts, and molds.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial action of this compound. It details the molecular interactions, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its evaluation, and presents visual diagrams of the primary pathways and experimental workflows.

Core Mechanism of Antimicrobial Action

This compound (NaH(C₂H₃O₂)₂) functions as a solid, stable source of acetic acid (CH₃COOH).[5] When dissolved in an aqueous environment, such as a food matrix or microbial growth medium, it releases free acetic acid.[2] The antimicrobial mechanism is a multi-step process driven by the undissociated form of acetic acid.

1.1 Penetration of the Microbial Cell Membrane The antimicrobial efficacy of weak organic acids like acetic acid is dependent on their lipophilic, undissociated state, which allows them to passively diffuse across the lipid bilayer of the microbial cell membrane.[6][7] The degree of dissociation is pH-dependent, governed by the acid's pKa (approximately 4.75 for acetic acid).[6] In environments with a pH at or below the pKa, a significant portion of the acetic acid remains undissociated and can readily penetrate the cell.

1.2 Intracellular Acidification and Anion Accumulation Once inside the microbial cell, where the internal pH is typically near neutral (around 7.0), the undissociated acetic acid molecule (CH₃COOH) encounters a more alkaline environment.[6] This causes it to dissociate, releasing a proton (H⁺) and an acetate anion (CH₃COO⁻).[6][8] This process leads to two primary disruptive events:

-

Lowering of Intracellular pH (pHi): The release of protons overwhelms the cell's natural pH-regulating mechanisms, causing a rapid drop in the internal pH.[9][10] This cytoplasmic acidification disrupts numerous cellular functions.

-

Anion Accumulation: The charged acetate anion cannot easily diffuse back across the cell membrane, leading to its accumulation within the cytoplasm. This accumulation contributes to an increase in osmotic pressure and can have toxic effects.

1.3 Disruption of Cellular Functions The combined stress of a lowered internal pH and acetate accumulation inhibits microbial growth through several mechanisms:

-

Enzyme Inhibition: Many critical metabolic enzymes have a narrow optimal pH range. The acidification of the cytoplasm can lead to the denaturation of proteins and the direct inhibition of key enzymes involved in glycolysis and other metabolic pathways.[2][11] Specifically, interference with glucose-6-phosphate dehydrogenase has been suggested.[1]

-

Disruption of Proton Motive Force: Microbial cells maintain a proton gradient across their cytoplasmic membrane (proton motive force), which is essential for ATP synthesis and active transport. To counteract the influx of protons from acetic acid dissociation, the cell expends significant energy attempting to pump H⁺ ions out, depleting cellular ATP reserves.[12]

-

Metabolic and Proteomic Shifts: Studies on Listeria monocytogenes have shown that exposure to diacetate leads to a metabolic shift from aerobic respiration towards the fermentative production of acetoin, a phenomenon known as "feedback-inhibition."[6] Proteomic analyses have revealed that this compound treatment can significantly alter protein expression, upregulating stress-response proteins like oxidoreductase and downregulating proteins involved in DNA binding and nutrient metabolism, such as alpha-amylase.

The overall mechanism is a cascade of events initiated by the passive entry of undissociated acetic acid, leading to a collapse of the cell's internal homeostasis and ultimately resulting in growth inhibition or cell death.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible microbial growth. The following tables summarize MIC values from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Microorganism | Strain | Concentration (mM) | Concentration (ppm or %) | Medium / Conditions | Reference(s) |

| Listeria monocytogenes | Scott A | 35 mM | ~4974 ppm (0.5%) | Brain Heart Infusion (BHI) Broth, 35°C, pH 5.25 | [3] |

| Listeria monocytogenes | Scott A | 32 mM | ~4547 ppm (0.45%) | BHI Broth, 20°C, pH 5.40 | [3] |

| Listeria monocytogenes | Scott A | 28 mM | ~3979 ppm (0.4%) | BHI Broth, 5°C, pH 5.60 | [3] |

| Escherichia coli | TUEC1 | - | 0.31% (w/v) | - | [1] |

| Staphylococcus aureus | TUSA1 | - | 1.25% (w/v) | - | [1] |

| Leuconostoc mesenteroides | - | - | 2500 ppm (0.25%) | Broth Dilution, for 10² bacteria/ml | [13] |

| Leuconostoc mesenteroides | - | - | 5000 ppm (0.5%) | Broth Dilution, for 10⁴ bacteria/ml | [13] |

| Lactobacillus delbrueckii | - | - | 2500 ppm (0.25%) | Broth Dilution, for 10² bacteria/ml | [13] |

| Salmonella Enteritidis | - | - | 0.2% (in beef) | Comminuted beef, 10°C | [14] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Yeasts and Molds

| Microorganism | Strain | Concentration (ppm) | Medium / Conditions | Reference(s) |

| Saccharomyces cerevisiae | - | 156 | Broth Dilution, for 10¹ cells/ml | [13] |

| Saccharomyces cerevisiae | - | 313 | Broth Dilution, for 10² cells/ml | [13] |

| Saccharomyces cerevisiae | - | 1250 | Broth Dilution, for 10³ cells/ml | [13] |

| Saccharomyces cerevisiae | - | 5000 | Broth Dilution, for 10⁵ cells/ml | [13] |

| Candida krusei | - | 625 | Broth Dilution, for 10¹ cells/ml | [13] |

| Candida krusei | - | 1250 | Broth Dilution, for 10² cells/ml | [13] |

| Candida krusei | - | 2500 | Broth Dilution, for 10³ cells/ml | [13] |

| Candida krusei | - | 5000 | Broth Dilution, for 10⁵ cells/ml | [13] |

| Aspergillus sp. | - | 5000 | Culture Media | [15][16] |

| Aspergillus niger | - | 5000 | Culture Media | [15][16] |

| Penicillium sp. | - | 5000 | Culture Media | [15][16] |

| Rhizopus sp. | - | 5000 | Culture Media | [15][16] |

Note: Efficacy can vary significantly based on the substrate, pH, temperature, and microbial load.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial action of this compound.

3.1 Protocol: Broth Microdilution for MIC Determination This protocol is adapted from standard methodologies described by the Clinical and Laboratory Standards Institute (CLSI) and applied in various studies.[10][11][17][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

Sterile 96-well round-bottom microtiter plates.

-

Test microorganism, grown overnight in appropriate broth (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB)).

-

Sterile growth medium (e.g., MHB).

-

This compound stock solution (e.g., 5% w/v), filter-sterilized.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer or nephelometer.

-

0.5 McFarland turbidity standard.

-

Multichannel pipette.

Procedure:

-

Inoculum Preparation: a. Pick 3-4 colonies of the test microorganism from an overnight culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). d. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells.

-

Plate Preparation: a. Add 100 µl of sterile broth to all wells of a 96-well plate. b. Add 100 µl of the this compound stock solution to the first column of wells. This creates the highest test concentration. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µl from the first column to the second, mixing thoroughly. d. Continue this serial dilution across the plate to the 10th or 11th column, discarding the final 100 µl from the last dilution column. The last column serves as a growth control (no antimicrobial). A separate well with broth only can serve as a sterility control.

-

Inoculation: a. Add the diluted bacterial inoculum to each well (except the sterility control) to reach the final desired concentration (e.g., add 5 µl of a 10⁷ CFU/ml suspension to 100 µl wells). The final volume in each well should be uniform.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD).

3.2 Protocol: Assessment of Cell Membrane Integrity

Objective: To determine if this compound disrupts the microbial cytoplasmic membrane. This can be assessed using fluorescent dyes like Propidium Iodide (PI) and SYTO 9.

Materials:

-

Bacterial cells treated with this compound (at MIC and sub-MIC levels) and untreated control cells.

-

Phosphate-buffered saline (PBS).

-

Fluorescent dyes: Propidium Iodide (stains cells with compromised membranes red) and SYTO 9 (stains all cells green). Commercial kits are available (e.g., LIVE/DEAD™ BacLight™).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation: a. Grow and treat bacterial cells with desired concentrations of this compound for a specified time. b. Harvest cells by centrifugation and wash twice with PBS to remove media components. c. Resuspend cells in PBS to a specific OD.

-

Staining: a. Add the fluorescent dyes (e.g., SYTO 9 and PI) to the cell suspensions according to the manufacturer's protocol. b. Incubate in the dark for approximately 15 minutes.

-

Analysis: a. Fluorescence Microscopy: Place a small volume of the stained suspension on a microscope slide. Observe under a fluorescence microscope using appropriate filters for green and red fluorescence. Intact cells will appear green, while membrane-compromised cells will appear red. b. Fluorometry/Flow Cytometry: Measure the fluorescence intensity at the emission wavelengths for both dyes. An increase in the red fluorescence signal in treated samples compared to the control indicates membrane damage.

3.3 Protocol: Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay This protocol is based on commercially available assay kits.[5][19][20]

Objective: To measure the activity of G6PD in microbial cell lysates in the presence and absence of this compound to determine inhibitory effects.

Materials:

-

Microbial cell lysate (prepared by sonication or enzymatic lysis).

-

G6PD Assay Kit (containing G6P substrate, NADP⁺, and a detection reagent like resorufin).

-

This compound solution.

-

96-well plate suitable for fluorescence measurement.

-

Fluorescence plate reader (Ex/Em ~540/590 nm).

Procedure:

-

Lysate Preparation: a. Grow the microorganism and harvest the cells. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., using sonication on ice). c. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. d. Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

Assay Reaction: a. Prepare a reaction mixture according to the kit's instructions. The reaction involves the oxidation of G6P by G6PD, which reduces NADP⁺ to NADPH. The NADPH is then used in a secondary reaction to produce a fluorescent product. b. To test for inhibition, add different concentrations of this compound to the assay wells. Include a control with no inhibitor. c. Add a standardized amount of cell lysate to each well to initiate the reaction.

-

Measurement: a. Incubate the plate for the recommended time at the specified temperature (e.g., 37°C). b. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Analysis: a. Compare the fluorescence levels in the wells containing this compound to the control wells. A significant decrease in fluorescence indicates inhibition of G6PD activity. The inhibition can be quantified and an IC₅₀ value can be determined.

Visualizations: Pathways and Workflows

Diagram 1: Core Antimicrobial Mechanism of this compound

Caption: The antimicrobial action of this compound.

Diagram 2: Experimental Workflow for Investigating Antimicrobial Mechanism

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Plant Organic Acids as Natural Inhibitors of Foodborne Pathogens | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. etnafoodsafety.com [etnafoodsafety.com]

- 7. Effectiveness of organic acids for inactivating pathogenic bacteria inoculated in laboratory media and foods: an updated minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Antimicrobial Food Additives as Potential Dipping Solutions to Control Pseudomonas spp. Contamination in the Frankfurters and Ham - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. newprairiepress.org [newprairiepress.org]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced inhibition of Listeria monocytogenes and salmonella enteritidis in meat by combinations of sodium lactate and diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal Effect of this compound to Inhibit Growth of Molds Causing Bread Spoilage - Journal of Water and Soil Science [jstnar.iut.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial and Antivirulence Activities of Acetate, Zinc Oxide Nanoparticles, and Vitamin C Against E. coli O157:H7 and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Dissociation of Sodium Diacetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diacetate (NaH(C₂H₃O₂)₂) is a molecular compound composed of sodium acetate and acetic acid.[1] It is a white, hygroscopic crystalline solid with a faint acetic acid odor.[2] In aqueous solutions, this compound dissociates, releasing sodium acetate and acetic acid, which in turn establish their own equilibria. This property makes it a versatile compound, utilized as a preservative, flavoring agent, and pH regulator in the food, pharmaceutical, and other industries.[2][3] Understanding the dissociation dynamics of this compound is crucial for its effective application, particularly in formulations where pH and the concentration of free acetic acid are critical parameters.

This technical guide provides a comprehensive overview of the dissociation of this compound in aqueous solutions, including its equilibrium, factors influencing dissociation, and detailed experimental protocols for its characterization.

Dissociation Equilibrium

In an aqueous solution, this compound undergoes a two-step dissociation process. First, the this compound molecule dissociates into a sodium ion and a diacetate ion. Subsequently, the diacetate ion dissociates into an acetate ion and an acetic acid molecule.

The primary dissociation of this compound can be represented as:

NaH(C₂H₃O₂)₂(aq) ⇌ Na⁺(aq) + H(C₂H₃O₂)₂⁻(aq)

The diacetate ion then further dissociates:

H(C₂H₃O₂)₂⁻(aq) ⇌ CH₃COO⁻(aq) + CH₃COOH(aq)

The overall dissociation in water effectively yields sodium acetate and acetic acid.[3] The pH of a 1 in 10 solution of this compound is reported to be between 4.5 and 5.0.[3]

Factors Influencing Dissociation

The dissociation of this compound in aqueous solutions is influenced by several factors:

-

Concentration: As with any weak electrolyte, the degree of dissociation is expected to increase with dilution.

-

Temperature: The effect of temperature on the dissociation equilibrium has not been extensively quantified in the available literature. However, for the dissociation of acetic acid, which is a product of this compound dissociation, the process is slightly endothermic, meaning an increase in temperature would slightly favor further dissociation.

-

pH of the Solution: The pH of the aqueous medium will significantly impact the equilibrium of the acetic acid and acetate ions. In acidic conditions, the equilibrium will shift towards the undissociated acetic acid, while in alkaline conditions, the formation of the acetate ion will be favored.

-

Ionic Strength: The presence of other ions in the solution can affect the activity coefficients of the ions involved in the dissociation equilibrium, thereby influencing the dissociation constant.

Quantitative Data

As mentioned, a definitive experimentally determined dissociation constant for this compound is not widely published. The available quantitative data primarily relates to the properties of its dissociation products, acetic acid and sodium acetate.

| Property | Value | Conditions |

| Predicted pKa of this compound | 4.756 | 20°C[3] |

| pH of 10% Solution | 4.5 - 5.0 | [3] |

Experimental Protocols

Several analytical techniques can be employed to study the dissociation of this compound and quantify its components.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of weak acids.[4] By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve can be generated. The pKa can be determined from the pH at the half-equivalence point.

Methodology: [4]

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Pipette a known volume of the this compound solution into a beaker.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized NaOH solution in small increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acetic acid has been neutralized.

-

The pH at the half-equivalence point is equal to the pKa of acetic acid.

-

High-Performance Liquid Chromatography (HPLC) for Component Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. In the context of this compound dissociation, HPLC can be used to determine the concentrations of acetate and acetic acid.

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is typically used.

-

A reverse-phase C18 column (e.g., Hypersil ODS C18, 5 µm, 250 x 4.6 mm) is suitable for the separation.[6]

-

-

Mobile Phase:

-

An acidic mobile phase is generally used to ensure that the acetic acid is in its protonated form.

-

A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 mol/L sodium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[6] The pH of the mobile phase is often adjusted to be acidic, for instance, pH 2.5.[6]

-

-

Detection:

-

UV detection is typically performed at a low wavelength, such as 214 nm, where the carboxyl group of acetic acid absorbs.[6]

-

-

Sample Preparation and Analysis:

-

Prepare standard solutions of sodium acetate and acetic acid of known concentrations.

-

Dissolve the this compound sample in the mobile phase or a suitable solvent.

-

Inject the standards and the sample onto the HPLC system.

-

Quantify the amounts of acetate and acetic acid in the sample by comparing the peak areas to those of the standards.

-

Titration for Free Acetic Acid and Sodium Acetate Content

Simple acid-base titrations can be used to determine the amount of free acetic acid and sodium acetate in a this compound sample.

Determination of Free Acetic Acid: [7]

-

Weigh a known amount of the this compound sample.

-

Dissolve the sample in distilled water.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N) using phenolphthalein as an indicator.

-

The volume of NaOH used corresponds to the amount of free acetic acid in the sample.

Determination of Sodium Acetate: [7]

-

Weigh a known amount of the this compound sample.

-

Dissolve the sample in glacial acetic acid.

-

Titrate the solution with a standardized solution of perchloric acid (e.g., 0.1 N) in a non-aqueous solvent.

-

The endpoint can be determined potentiometrically using a glass and reference electrode. The volume of perchloric acid used corresponds to the amount of sodium acetate.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 126-96-5 [chemicalbook.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. fao.org [fao.org]

molecular formula and CAS number for sodium diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of sodium diacetate, a compound with the molecular formula C₄H₇NaO₄ and CAS number 126-96-5.[1] This document details its physicochemical properties, synthesis methodologies, and mechanisms of action, with a particular focus on its antimicrobial activities. Experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this guide explores its established roles in the food industry and its applications as a pharmaceutical excipient, particularly in pH regulation and preservation. All quantitative data are summarized in tabular format for ease of reference, and key processes are visualized through logical diagrams.

Introduction

This compound is the sodium salt of acetic acid, a colorless, crystalline solid with a characteristic acetic acid odor.[1] It is a molecular complex of sodium acetate and acetic acid, and in solution, it dissociates into these constituent parts.[2] Recognized for its efficacy as a preservative and flavoring agent, it is widely used in the food industry under the E number E262.[1] For researchers and professionals in drug development, this compound presents opportunities as a versatile excipient for pH control and antimicrobial stabilization in various formulations.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₇NaO₄ | [1] |

| CAS Number | 126-96-5 | [1] |

| Molar Mass | 142.09 g/mol | [1] |

| Appearance | White, hygroscopic crystalline solid | [2][4] |

| Odor | Acetic acid (vinegar-like) | [1] |

| Solubility in Water | 1 g/mL | [1] |

| pH (10% aqueous solution) | 4.5 - 5.0 | [4] |

| Melting Point | Decomposes above 150 °C | [2] |

Synthesis and Manufacturing

This compound is commercially produced through the reaction of acetic acid with a sodium base, typically sodium carbonate or sodium hydroxide. The process involves the half-neutralization of acetic acid.[1]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Glacial acetic acid

-

Sodium hydroxide or sodium carbonate

-

Deionized water

-

Reaction vessel with stirring capability

-

Heating mantle

-

Evaporator

-

Drying oven

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in deionized water.

-

Slowly add a stoichiometric excess of glacial acetic acid to the sodium hydroxide solution while stirring continuously. The molar ratio should be approximately 2:1 of acetic acid to sodium hydroxide.[1]

-

Continue stirring until the reaction is complete. The reaction is exothermic.

-

Evaporate the resulting solution to concentrate the this compound.

-

Allow the concentrated solution to cool, which will induce the crystallization of this compound.

-

Collect the crystals by filtration.

-

Dry the crystals in a drying oven at a controlled temperature to remove residual moisture.

Mechanism of Action as an Antimicrobial Agent

The antimicrobial efficacy of this compound is primarily attributed to the action of undissociated acetic acid.[5] In an aqueous environment, this compound provides a source of acetic acid. The undissociated form of acetic acid is lipophilic and can readily penetrate the cell walls of microorganisms.[5] Once inside the cytoplasm, which has a higher pH, the acetic acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular metabolism and inhibits enzymatic activity, thereby impeding microbial growth.[5]

Caption: Antimicrobial mechanism of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound in various matrices.

Experimental Protocol for HPLC Analysis

The following protocol is adapted for the analysis of this compound in feed additives.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Hypersil ODS C18 column (5 µm, 250 x 4.6 mm).

Reagents:

-

Mobile Phase: 0.02 mol/L sodium dihydrogen phosphate-methanol (65:35, v/v).

-

Standard and sample pH adjusted to 2.5.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm.

-

Column Temperature: 25°C.

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase and adjusting the pH to 2.5.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Applications in Research and Drug Development

While extensively used in the food industry, this compound also holds value as a pharmaceutical excipient.

pH Regulation and Buffering

In pharmaceutical formulations, maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient (API). This compound can be employed as a buffering agent to control the pH of liquid formulations, including oral and topical preparations.[3][6]

Antimicrobial Preservation

The antimicrobial properties of this compound make it a suitable preservative in pharmaceutical products susceptible to microbial contamination.[7] This is particularly relevant for multi-dose formulations.

Renal Dialysis Solutions

This compound is used in the preparation of dry dialysis concentrates.[8] Upon dissolution, it contributes to the total alkali concentration of the dialysate, with the acetate being metabolized in the liver to bicarbonate.[8] This plays a crucial role in managing metabolic acidosis in patients with renal failure.[8][9]

Safety and Toxicology

This compound is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for its use in food.[2] However, as with any chemical substance, it is important to be aware of its toxicological profile, especially for researchers and professionals handling it in higher concentrations.

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | References |

| LD₅₀ (similar to neutralized acetic acid) | Mouse | Oral | 3310 mg/kg | [10] |

| LD₅₀ (similar to neutralized acetic acid) | Rat | Oral | 4960 mg/kg | [10] |

| Eye Irritation | - | - | Causes serious eye damage | [2] |

Conclusion

This compound is a versatile compound with well-established applications in the food industry and emerging utility in the pharmaceutical sector. Its roles as a pH regulator and antimicrobial agent are of particular interest to drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as provided in this guide, is crucial for its effective and safe application in research and formulation development. The detailed experimental protocols offer a practical foundation for laboratory work involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 5. justlonghealth.com [justlonghealth.com]

- 6. mondstar.com [mondstar.com]

- 7. What is this compound? Uses, Benefits, and Safety Explained [yasudachemical.com]

- 8. Dialysate Composition for Hemodialysis: Changes and Changing Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Food Grade this compound Manufacturers, Sodium Di Acetate [anmol.org]

- 10. cnadditives.com [cnadditives.com]

Methodological & Application

Application Notes and Protocols for Sodium Diacetate as a Buffering Agent in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in a vast array of biochemical assays, directly impacting enzyme activity, protein stability, and the kinetics of molecular interactions. Sodium diacetate, a molecular compound of sodium acetate and acetic acid, offers a convenient and reliable option for formulating buffers in the mildly acidic range.[1][2] This document provides detailed application notes and protocols for the use of this compound as a buffering agent in various biochemical assays relevant to research and drug development.

This compound is a white, hygroscopic, crystalline solid with a faint acetic acid odor.[1][3][4] It is readily soluble in water and acts as a buffer by providing both the acetate ion (the conjugate base) and acetic acid (the weak acid) upon dissolution.[1][5] This makes it a convenient "all-in-one" buffering agent, simplifying buffer preparation compared to titrating a solution of sodium acetate with acetic acid.

Chemical Properties and Mechanism of Action

This compound functions as a buffering agent based on the equilibrium between acetic acid (CH₃COOH) and its conjugate base, the acetate ion (CH₃COO⁻). The equilibrium is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([CH₃COO⁻] / [CH₃COOH])

The pKa of acetic acid is approximately 4.75, which means that acetate buffers are most effective in the pH range of 3.6 to 5.6.[2][6][7] When an acid is introduced into the buffer, the acetate ions neutralize the excess hydrogen ions. Conversely, when a base is added, the acetic acid donates protons to neutralize the excess hydroxide ions, thus resisting significant changes in pH.[5]

Advantages of Using this compound

-

Convenience: As a solid, pre-complexed form of acetic acid and sodium acetate, it simplifies buffer preparation, reducing the need for handling concentrated acids and extensive pH adjustments.[1]

-

Stability: Acetate buffers are stable for long periods at room temperature.[8]

-

Low Cost: this compound and its components are readily available and inexpensive.[8]

-

Biocompatibility: Acetate is a natural metabolite and is generally well-tolerated in biological systems at typical buffer concentrations.[9][10]

-

Reduced Odor: The acetic acid is held within the crystal lattice, resulting in a less pungent odor compared to handling glacial acetic acid.[1][11]

Applications in Biochemical Assays

Sodium acetate buffers, and by extension, buffers prepared from this compound, are suitable for a variety of biochemical applications:

-

Enzyme Assays: Many enzymes, particularly those active in acidic cellular compartments like lysosomes, exhibit optimal activity in the pH range provided by acetate buffers.[6] It is crucial to verify compatibility with the specific enzyme of interest, as some may be inhibited by acetate.[6]

-

Protein Crystallization: Maintaining a stable pH is essential for successful protein crystallization, and acetate buffers are commonly used for this purpose.[8][12]

-

Nucleic Acid Precipitation: Sodium acetate is a standard reagent used to precipitate DNA and RNA from solutions in the presence of ethanol or isopropanol.[8][13][14]

-

High-Performance Liquid Chromatography (HPLC): Acetate buffers are frequently used as a component of the mobile phase in reversed-phase HPLC for the separation of various biomolecules.[15]

-

Drug Formulation and Release Studies: this compound can be used to maintain a stable pH in drug formulations, which is critical for drug stability and controlled release kinetics.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and acetate buffers.

| Parameter | Value | Source(s) |

| Chemical Formula | C₄H₇NaO₄ | [3] |

| Molecular Weight | 142.09 g/mol (anhydrous) | [3] |

| pKa of Acetic Acid (at 25°C) | ~4.75 | [2] |

| Effective Buffering Range | pH 3.6 - 5.6 | [6][7] |

| Aqueous Solution pH (10% w/v) | 4.5 - 5.0 | [4][16] |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Acetate Buffer (pH 5.0) from this compound

Materials:

-

This compound (MW: 142.09 g/mol )

-

Deionized Water

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

-

Calculate the required mass of this compound: To prepare a 0.1 M acetate buffer, you will need 14.21 g of this compound per liter of solution. For 100 mL, this would be 1.421 g.

-

Dissolve the this compound: Add the calculated mass of this compound to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 80 mL for a 100 mL solution).

-

Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

-

Adjust the pH: Place the calibrated pH electrode in the solution. The initial pH should be around 4.6-4.7.[4] Slowly add 0.1 M NaOH dropwise while monitoring the pH until it reaches 5.0. If the pH overshoots, use 0.1 M HCl to adjust it back.

-

Bring to final volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the 100 mL mark.

-

Mix and store: Cap the volumetric flask and invert it several times to ensure thorough mixing. The buffer can be stored at room temperature.[6]

Protocol 2: Enzyme Activity Assay Using a this compound Buffer

This protocol provides a general framework for an enzyme assay. The specific substrate, enzyme concentration, and detection method will vary depending on the enzyme being studied.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

0.1 M Sodium Acetate Buffer, pH 5.0 (prepared as in Protocol 1)

-

Spectrophotometer or other detection instrument

-

Cuvettes or microplate

-

Stop solution (if required)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the components in the following order:

-

Sodium Acetate Buffer (e.g., 80 µL)

-

Substrate solution (e.g., 10 µL)

-

Deionized water to bring the volume to 90 µL

-

-

Equilibrate the temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the reaction: Add the enzyme solution (e.g., 10 µL) to the reaction mixture and mix gently.

-

Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the enzyme activity.

-

Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (specific activity).[17]

Visualizations

Caption: Mechanism of pH buffering by a this compound buffer system.

Caption: General experimental workflow for using a this compound buffer in an enzyme assay.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Sodium acetate - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. quora.com [quora.com]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. 缓冲液参考中心 [sigmaaldrich.com]

- 8. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 9. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Sodium Acetate Facilitates Controlled Drug Release Systems? [eureka.patsnap.com]

- 11. cnadditives.com [cnadditives.com]

- 12. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Sodium acetate solution [protocols.io]

- 14. geneticeducation.co.in [geneticeducation.co.in]

- 15. Sodium acetate buffer: Significance and symbolism [wisdomlib.org]

- 16. justlonghealth.com [justlonghealth.com]

- 17. Enzyme assay - Wikipedia [en.wikipedia.org]

Preparing a Stable Sodium Diacetate Buffer Solution: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Sodium diacetate is a versatile and highly effective buffering agent utilized across various scientific disciplines, including pharmaceutical drug development. As a molecular complex of sodium acetate and acetic acid, it offers a convenient and reliable method for preparing acidic buffer solutions, typically within a pH range of 3.6 to 5.6.[1][2][3] This pH range is particularly relevant for stabilizing a wide array of active pharmaceutical ingredients (APIs) and biomolecules, including proteins and nucleic acids.[1][2] In pharmaceutical formulations, maintaining a stable pH is critical for ensuring drug potency, safety, and bioavailability.[1] this compound buffers are employed in various applications, including injectable drug formulations, protein crystallization, and as a stabilizer in both liquid and lyophilized products.[4][5]

These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for preparing and utilizing stable this compound buffer solutions.

Quantitative Data Summary

A clear understanding of the physicochemical properties of the buffer components is essential for accurate and reproducible buffer preparation. The table below summarizes key quantitative data for the compounds involved in a this compound buffer system.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of Acetic Acid) |

| This compound | C4H7NaO4 | 142.09 | 4.76 |

| Acetic Acid | CH3COOH | 60.05 | 4.76 |

| Sodium Acetate | CH3COONa | 82.03 | 4.76 |

Chemical Principle: The Acetate Buffer System

The buffering capacity of a this compound solution is based on the equilibrium between a weak acid (acetic acid, CH₃COOH) and its conjugate base (the acetate ion, CH₃COO⁻). This compound, being a 1:1 molar complex of sodium acetate and acetic acid, conveniently provides both components upon dissolution in water.[6]

The equilibrium can be represented as follows:

CH₃COOH ⇌ H⁺ + CH₃COO⁻

When an acid (H⁺) is introduced into the buffer, the acetate ions (CH₃COO⁻) react to form acetic acid, thus resisting a decrease in pH. Conversely, when a base (OH⁻) is added, the acetic acid donates a proton to neutralize the hydroxide ions, forming water and acetate ions, thereby resisting an increase in pH.

The pH of the buffer solution can be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ([CH₃COO⁻] / [CH₃COOH])

Where:

-

pH is the measure of the acidity of the buffer.

-

pKa is the acid dissociation constant of acetic acid (approximately 4.76).

-

[CH₃COO⁻] is the molar concentration of the acetate ion (the conjugate base).

-

[CH₃COOH] is the molar concentration of acetic acid (the weak acid).

Experimental Protocols

Below are two detailed protocols for preparing a this compound buffer. The first method utilizes solid this compound, while the second involves the combination of sodium acetate and acetic acid.

Protocol 1: Preparation of 0.1 M this compound Buffer from this compound Powder

This protocol is ideal for researchers who have solid this compound available.

Materials:

-

This compound (MW: 142.09 g/mol )

-

Deionized (DI) or distilled water

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Beaker

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Calculate the required mass of this compound: To prepare 1 L of a 0.1 M this compound buffer, you will need:

-

Mass = Molarity × Molecular Weight × Volume

-

Mass = 0.1 mol/L × 142.09 g/mol × 1 L = 14.21 g

-

-

Dissolve the this compound:

-

Weigh out 14.21 g of this compound powder.

-

Add the powder to a beaker containing approximately 800 mL of DI water.

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the buffer solution.

-

The initial pH of a 0.1 M this compound solution will be close to the pKa of acetic acid (around 4.76).

-

To adjust the pH to a lower value, add 1 M HCl dropwise while continuously monitoring the pH.

-

To adjust the pH to a higher value, add 1 M NaOH dropwise while continuously monitoring the pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Add DI water to the volumetric flask until the meniscus reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Storage:

Protocol 2: Preparation of 0.1 M Acetate Buffer by Mixing Sodium Acetate and Acetic Acid

This protocol is suitable when this compound is not available, but sodium acetate and acetic acid are.

Materials:

-

Sodium Acetate (anhydrous, MW: 82.03 g/mol ) or Sodium Acetate Trihydrate (MW: 136.08 g/mol )

-

Glacial Acetic Acid (MW: 60.05 g/mol , Density: ~1.049 g/mL)

-

Deionized (DI) or distilled water

-

Beaker

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Prepare Stock Solutions (Optional but Recommended for Accuracy):

-

0.1 M Sodium Acetate Solution: Dissolve 8.20 g of anhydrous sodium acetate or 13.61 g of sodium acetate trihydrate in DI water and make up to a final volume of 1 L.

-

0.1 M Acetic Acid Solution: Add approximately 5.72 mL of glacial acetic acid to a beaker with about 500 mL of DI water, then make up to a final volume of 1 L.

-

-

Determine the Ratio of Acid and Conjugate Base:

-

Use the Henderson-Hasselbalch equation to calculate the required ratio of acetate to acetic acid for your target pH.

-

For example, to prepare a buffer with a pH of 5.0:

-

5.0 = 4.76 + log₁₀ ([Acetate] / [Acetic Acid])

-

0.24 = log₁₀ ([Acetate] / [Acetic Acid])

-

[Acetate] / [Acetic Acid] = 10^⁰.²⁴ ≈ 1.74

-

-

This means you need approximately 1.74 parts of the acetate solution for every 1 part of the acetic acid solution.

-

-

Mix the Solutions:

-

To prepare 1 L of the buffer, you would mix the stock solutions in the calculated ratio.

-

Let V_acetate be the volume of the sodium acetate solution and V_acid be the volume of the acetic acid solution.

-

V_acetate + V_acid = 1000 mL

-

V_acetate / V_acid = 1.74

-

Solving these equations gives: V_acid ≈ 365 mL and V_acetate ≈ 635 mL.

-

In a beaker, combine approximately 635 mL of the 0.1 M sodium acetate solution with 365 mL of the 0.1 M acetic acid solution.

-

-

Adjust the pH:

-

Calibrate and use a pH meter to check the pH of the mixed solution.

-

Fine-tune the pH to the exact desired value by adding small volumes of either the 0.1 M acetic acid solution (to lower the pH) or the 0.1 M sodium acetate solution (to raise the pH).

-

-

Final Volume and Storage:

-

Transfer the final solution to a 1 L volumetric flask and add DI water to the mark if necessary.

-

Store as described in Protocol 1.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing a this compound buffer solution.

Caption: Workflow for preparing this compound buffer.

Signaling Pathway of Buffer Action

The following diagram illustrates the chemical equilibrium and buffering action of the this compound system in an aqueous solution.

References

- 1. justlonghealth.com [justlonghealth.com]

- 2. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 3. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose | Semantic Scholar [semanticscholar.org]

application of sodium diacetate in broiler chicken feed studies

For Researchers, Scientists, and Drug Development Professionals

Sodium diacetate, a compound of acetic acid and sodium acetate, is increasingly being investigated as a feed additive in broiler chicken production. Its application is primarily aimed at improving growth performance, modulating gut health, and serving as a potential alternative to antibiotic growth promoters. This document provides a comprehensive overview of the application of this compound in broiler feed, summarizing key quantitative data from various studies and offering detailed experimental protocols for research and development.

Mechanism of Action

This compound is thought to exert its beneficial effects in broiler chickens through a multi-faceted mechanism. Upon ingestion, it dissociates into acetic acid and sodium acetate. The acetic acid component acts as an acidifier, contributing to a reduction in the pH of the gastrointestinal tract. This lower pH environment is less favorable for the proliferation of pathogenic bacteria, such as E. coli and Streptococci, while promoting the growth of beneficial bacteria like Lactobacilli. The antimicrobial properties of undissociated acetic acid can further inhibit the growth of pH-sensitive pathogens. This modulation of the gut microbiota, coupled with a more acidic intestinal environment, is believed to enhance nutrient digestion and absorption, leading to improved growth performance and feed efficiency.

Application Notes and Protocols: Utilizing Sodium Diacetate for pH Control in Fermentation Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in optimizing microbial fermentation processes for the production of pharmaceuticals, biologics, and other high-value products. Fluctuations in pH can significantly impact enzyme activity, cell viability, protein expression, and ultimately, product yield and quality. Sodium diacetate, a molecular compound of sodium acetate and acetic acid, serves as an effective and economical buffering agent for maintaining a stable pH environment in fermentation media.

These application notes provide a comprehensive guide to the principles, applications, and protocols for utilizing this compound for pH control in various fermentation systems. The information is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and productivity of their fermentation processes.

Principle of Action

This compound (NaH(C₂H₃O₂)₂) dissociates in aqueous solution to form sodium acetate and acetic acid. This conjugate acid-base pair creates a buffer system that resists changes in pH. The buffering capacity is most effective around the pKa of acetic acid, which is approximately 4.76. In fermentation, as microbial metabolism produces acidic or basic byproducts, the acetate/acetic acid equilibrium shifts to neutralize these changes, thereby maintaining a more stable pH environment. This is particularly beneficial in high-density cultures where significant metabolic activity can lead to rapid pH shifts.

Applications in Fermentation Processes

The use of this compound as a pH control agent is applicable to a wide range of fermentation processes, including:

-

Bacterial Fermentation: In systems like Escherichia coli for recombinant protein production, the secretion of organic acids can lead to a drop in pH, which can inhibit growth and protein expression. This compound can mitigate this acidification.

-

Yeast Fermentation: For the production of biofuels, enzymes, or therapeutic proteins in yeasts such as Saccharomyces cerevisiae or Pichia pastoris, maintaining an optimal pH is crucial for maximizing productivity.

-

Mammalian Cell Culture: While less common, the principle of acetate buffering can be applied, with careful optimization, to certain mammalian cell lines for the production of monoclonal antibodies and other biologics. However, sensitivity to acetate concentrations must be carefully evaluated.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and sodium acetate on key fermentation parameters.

Table 1: Effect of this compound on Silage Fermentation Parameters

| Treatment (g/kg fresh weight) | Final pH | Lactic Acid (g/kg DM) | Acetic Acid (g/kg DM) | Ammonia-N (g/kg total N) | Yeast (log cfu/g) |

| Control (0) | 4.82 | 65.2 | 18.5 | 12.1 | 5.8 |

| SDA (3) | 4.65 | 72.8 | 25.4 | 10.5 | 4.9 |

| SDA (6) | 4.51 | 78.1 | 32.7 | 9.8 | 4.2 |

| SDA (9) | 4.48 | 75.3 | 35.1 | 9.5 | 4.1 |

Source: Adapted from studies on alfalfa and rye silage fermentation.[1][3]

Table 2: Effect of Sodium Acetate on Recombinant Protein Expression in E. coli

| Condition | Specific Growth Rate (h⁻¹) | Intracellular Acetate (mM) | Recombinant Protein Yield (relative %) |

| Control (pH 7.0) | 0.45 | 15 | 100 |

| 100 mM NaAc (pH 7.0) | 0.38 | 55 | 85 |

| 100 mM NaAc (pH 7.5) | 0.42 | 30 | 95 |

| 300 mM NaAc (pH 6.5) | 0.25 | 120 | 60 |

| 300 mM NaAc (pH 7.5) | 0.35 | 45 | 90 |

Source: Illustrative data based on findings from studies on acetate stress in E. coli.[4][5][6]

Table 3: Effect of Sodium Acetate on HEK293 Cell Growth and Protein Production

| NaAc Concentration (mM) | Maximum Cell Density (10⁶ cells/mL) | ECD-Her1 Protein Titer (mg/L) |

| 0 | 3.5 | 25 |

| 4 | 3.2 | 32 |

| 6 | 2.9 | 38 |

| 8 | 2.6 | 42 |

Source: Adapted from a study on HEK293 cells expressing ECD-Her1 protein.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Buffered Fermentation Medium

Objective: To prepare a fermentation medium with a specific concentration of this compound for pH buffering.

Materials:

-

This compound (molecular weight: 142.09 g/mol )

-

Components of the desired fermentation medium

-

Deionized water

-

pH meter

-

Autoclave or sterile filters

Procedure:

-

Calculate the required mass of this compound to achieve the desired molar concentration. For example, for a 50 mM solution in 1 L of medium: 0.05 mol/L * 142.09 g/mol = 7.10 g/L.

-

Dissolve all dry components of the fermentation medium, except for the heat-labile substances, in approximately 80% of the final volume of deionized water.

-

Add the calculated amount of this compound and stir until fully dissolved.

-

Adjust the initial pH of the medium to the desired value using concentrated HCl or NaOH. Note that the addition of this compound will influence the initial pH.

-

Bring the medium to the final volume with deionized water.

-

Sterilize the medium by autoclaving or sterile filtration, depending on the heat sensitivity of the components.

-

Aseptically add any heat-labile components after the medium has cooled.

Protocol 2: Optimization of this compound Concentration for pH Control and Product Yield

Objective: To determine the optimal concentration of this compound that provides effective pH control without negatively impacting cell growth and product formation.

Materials:

-

A series of fermentation media prepared with varying concentrations of this compound (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM).

-

Bioreactors or shake flasks.

-

Inoculum of the production strain.

-

Online pH monitoring system or sterile sampling apparatus.

-

Spectrophotometer for optical density (OD) measurement.

-

Analytical method for quantifying the target product (e.g., HPLC, ELISA).

Procedure:

-

Prepare the fermentation vessels with the different this compound-containing media.

-

Inoculate each vessel with the same initial cell density.

-

Incubate under standard fermentation conditions (temperature, agitation, aeration).

-

Monitor the pH of each culture over the course of the fermentation.

-

At regular intervals, aseptically withdraw samples and measure cell density (e.g., OD₆₀₀) and the concentration of the target product.

-

Plot the pH profiles, growth curves, and product titers for each this compound concentration.

-

Analyze the data to identify the concentration of this compound that best maintains the desired pH range while maximizing product yield.

Visualizations

Logical Relationship of pH Buffering by this compound

Caption: Logical flow of this compound's buffering action in fermentation.

Experimental Workflow for Optimization

Caption: Workflow for optimizing this compound concentration.

Simplified Signaling Pathway of Acetate Stress Response in E. coli

Caption: Simplified overview of the acetate stress response pathway in E. coli.

Conclusion

This compound is a versatile and effective tool for pH control in various fermentation processes. By implementing the protocols outlined in these application notes, researchers can systematically optimize its concentration to achieve robust pH control, leading to improved cell growth, stability of expressed proteins, and overall process productivity. The provided diagrams and data serve as a foundation for understanding and applying this valuable buffering agent in the development of efficient and scalable fermentation processes for therapeutic and other high-value products.

References

- 1. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Improving the Expression of Recombinant Proteins in E. coli BL21 (DE3) under Acetate Stress: An Alkaline pH Shift Approach | PLOS One [journals.plos.org]

- 6. Improving the Expression of Recombinant Proteins in E. coli BL21 (DE3) under Acetate Stress: An Alkaline pH Shift Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Diacetate as a Sequestrant in Chemical Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diacetate, a molecular compound of sodium acetate and acetic acid, is widely recognized for its roles as a preservative and flavoring agent. However, its utility as a sequestrant in chemical reactions is a lesser-known but valuable application. In this capacity, this compound, through the action of its constituent acetate ions, can form stable complexes with polyvalent metal ions. This sequestration can prevent unwanted metal-catalyzed reactions, stabilize formulations, and control the reactivity of metal ions in a variety of chemical processes relevant to research, and pharmaceutical development. These application notes provide a detailed overview of the use of this compound as a sequestrant, including its mechanism of action, quantitative data on its binding affinities, and experimental protocols for its application.

Mechanism of Action: Chelation by Acetate

The sequestrant activity of this compound is derived from the ability of the acetate anion (CH₃COO⁻) to act as a chelating ligand. In an aqueous solution, this compound dissociates into sodium ions, acetate ions, and acetic acid. The acetate ion can coordinate with metal ions through its two oxygen atoms, forming a stable ring-like structure known as a chelate. This binding sequesters the metal ion, rendering it less available to participate in other reactions.

The coordination can occur in a bidentate fashion, where both oxygen atoms of the acetate ion bind to the same metal ion, or in a unidentate fashion, where only one oxygen atom is involved. The formation of these complexes is an equilibrium process, and the stability of the metal-acetate complex is a key factor in the effectiveness of sequestration.

Quantitative Data: Metal Ion Sequestration

The stability of metal-acetate complexes can be quantified by their formation constants (log K). A higher log K value indicates a more stable complex and, therefore, more effective sequestration. Acetate is generally considered a weaker chelating agent compared to strong sequestrants like ethylenediaminetetraacetic acid (EDTA). However, its moderate binding affinity can be advantageous in applications where a milder sequestrant is required to avoid overly strong chelation that might interfere with desired processes.

Below is a table summarizing the formation constants for various divalent metal ions with acetate, compared to EDTA for reference.

| Metal Ion | Acetate (log K₁) | EDTA (log K) |

| Calcium (Ca²⁺) | 0.5 - 1.0 | 10.6 |

| Magnesium (Mg²⁺) | 0.5 - 1.0 | 8.7 |

| Copper (Cu²⁺) | 1.5 - 2.5 | 18.8 |

| Zinc (Zn²⁺) | 1.0 - 2.0 | 16.5 |

| Iron (II) (Fe²⁺) | 1.0 - 1.5 | 14.3 |

| Lead (Pb²⁺) | 2.0 - 3.0 | 18.0 |

Note: The log K values for acetate are approximate and can vary with experimental conditions such as ionic strength and temperature. The values for EDTA are provided for a single, strong binding event.

Application Notes

Control of Metal-Catalyzed Reactions in Organic Synthesis

Trace metal impurities, often originating from starting materials or reaction vessels, can catalyze undesirable side reactions in organic synthesis, leading to reduced yield and purity of the desired product. This compound can be employed to sequester these trace metals, thereby "masking" their catalytic activity.

-

Application: In reactions sensitive to metal-catalyzed decomposition or side-product formation (e.g., certain hydrogenations, cross-coupling reactions), the addition of this compound to the reaction mixture can improve the outcome by binding to interfering metal ions.

-

Advantages: As a mild sequestrant, it is less likely to interfere with the desired catalytic cycle if the primary catalyst has a significantly higher affinity for its ligands than for acetate. It is also inexpensive and readily available.

Stabilization of Pharmaceutical Formulations

Metal ions can accelerate the degradation of active pharmaceutical ingredients (APIs) and excipients in both solid and liquid dosage forms. This compound can be used as a stabilizer by sequestering these pro-oxidant metal ions.

-

Application: Incorporation of this compound into drug formulations can enhance the shelf-life and stability of products susceptible to metal-catalyzed oxidation or hydrolysis.[1]

-

Considerations: The compatibility of this compound with all formulation components must be assessed. Its buffering capacity (pH of a 1 in 10 solution is between 4.5 and 5.0) should also be considered in pH-sensitive formulations.[2]

Use as a Masking Agent in Analytical Chemistry

In certain analytical procedures, the presence of interfering metal ions can lead to inaccurate results. This compound can be used as a masking agent to selectively block the reactivity of these ions.

-

Application: In complexometric titrations or spectrophotometric analyses where certain metal ions would interfere with the determination of the analyte of interest, the addition of this compound can form stable complexes with the interfering ions, preventing their participation in the analytical reaction.

Experimental Protocols

Protocol 1: Sequestration of Trace Metal Impurities in an Organic Reaction

Objective: To remove or deactivate trace metal impurities from a reaction mixture to prevent unwanted side reactions.

Materials:

-

Reaction mixture containing the substrate, reagents, and solvent.

-

This compound (reagent grade).

-

Inert gas atmosphere (e.g., nitrogen or argon), if required for the reaction.

Procedure:

-

To the reaction vessel containing the substrate and solvent, add this compound. A typical starting concentration is 1.1 to 2 equivalents relative to the estimated concentration of trace metal impurities. If the impurity concentration is unknown, a concentration of 0.05-0.1 M can be tested empirically.

-

Stir the mixture for 15-30 minutes at room temperature to allow for the complexation of metal ions.

-

Add the other reagents and proceed with the reaction according to the established protocol.

-

Monitor the reaction progress and compare the outcome (yield, purity) to a control reaction performed without this compound.

-

If solid this compound or its metal complexes are present at the end of the reaction, they can often be removed by filtration or an aqueous work-up.

Protocol 2: Evaluation of this compound as a Stabilizer in a Liquid Formulation

Objective: To assess the effectiveness of this compound in preventing the degradation of a metal-sensitive compound in a solution.

Materials:

-

Active Pharmaceutical Ingredient (API) or compound of interest.

-

A suitable solvent system (e.g., water, buffer).

-

This compound.

-

A known pro-oxidant metal salt (e.g., FeCl₃ or CuSO₄) to spike the solution.

-

Analytical method to quantify the compound of interest (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

-

Prepare a stock solution of the compound of interest in the chosen solvent.

-

Prepare several test solutions:

-

Control: Stock solution only.

-

Metal-spiked control: Stock solution spiked with a known concentration of the metal salt (e.g., 10 ppm).

-

Test solutions: Stock solution spiked with the metal salt and varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).

-

-

Store all solutions under controlled conditions (e.g., specific temperature and light exposure) that are relevant to the intended application.

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analyze the concentration of the compound of interest in each aliquot using a validated analytical method.

-

Plot the concentration of the compound versus time for each condition to determine the degradation rate.

-

Compare the degradation rates in the presence and absence of this compound to evaluate its stabilizing effect.

Visualizations

Caption: Chelation of a metal ion by two acetate ligands.

Caption: Workflow for trace metal sequestration in a chemical reaction.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Challenges of Sodium Diacetate in Non-Aqueous Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving sodium diacetate in non-aqueous solvent systems.

Section 1: Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during the experimental use of this compound in non-aqueous media.

Issue 1: this compound Fails to Dissolve in a Non-Aqueous Solvent

Possible Causes and Solutions:

-

Low Polarity of the Solvent: this compound, as a salt, exhibits poor solubility in non-polar or weakly polar solvents.

-

Solution: Switch to a more polar aprotic or polar protic solvent. Polar aprotic solvents like DMSO and DMF are generally good starting points for dissolving ionic compounds. Polar protic solvents such as ethanol and methanol can also be effective, as this compound is known to be soluble in ethanol.[1]

-

-

Insufficient Solute-Solvent Interactions: The solvent molecules may not be effectively solvating the sodium and diacetate ions.

-

Solution 1 (Co-solvency): Introduce a co-solvent to modify the polarity of the medium. A small amount of a highly polar solvent in which this compound is soluble can enhance the overall solvating power of the solvent system.

-